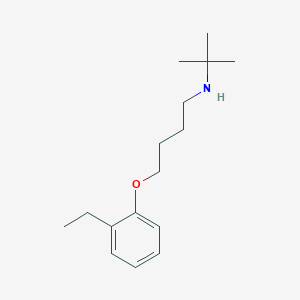
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for scientific research. This compound is a member of the indazole-3-carboxamide family and has been shown to have a high affinity for CB1 and CB2 receptors in the endocannabinoid system. In
科学的研究の応用
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine has shown potential for a variety of scientific research applications, including studying the endocannabinoid system, developing new treatments for pain and inflammation, and exploring the effects of synthetic cannabinoids on the human body. This compound has been used in studies to investigate the role of CB1 and CB2 receptors in the modulation of pain and inflammation, as well as the effects of synthetic cannabinoids on cognitive function and behavior.
作用機序
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine acts as a potent agonist for CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). These pathways are involved in the modulation of pain and inflammation, as well as the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine are not fully understood, but studies have shown that this compound can modulate pain and inflammation, alter cognitive function and behavior, and affect cardiovascular and respiratory function. N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine has also been shown to have analgesic and anxiolytic effects in animal models, making it a potential candidate for the development of new treatments for pain and anxiety disorders.
実験室実験の利点と制限
The advantages of using N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine in lab experiments include its high potency and selectivity for CB1 and CB2 receptors, as well as its ability to modulate pain and inflammation. However, there are some limitations to using this compound, including its potential for abuse and dependence, as well as the lack of information on its long-term effects on the human body. Researchers must exercise caution when working with N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine and follow strict safety protocols to ensure the safety of themselves and others.
将来の方向性
There are many potential future directions for research on N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, including investigating its effects on different types of pain and inflammation, exploring its potential as a treatment for anxiety and mood disorders, and studying its long-term effects on the human body. Additionally, researchers may seek to develop new synthetic cannabinoids based on the structure of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, with the goal of creating compounds with improved selectivity and efficacy for the endocannabinoid system. Overall, N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine represents a valuable tool for scientific research and has the potential to lead to new treatments for a variety of medical conditions.
合成法
The synthesis of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine involves the reaction of tert-butyl 4-(2-ethylphenoxy)butanoate with 1H-indazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of pure N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, making it a valuable tool for scientific research.
特性
IUPAC Name |
N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-14-10-6-7-11-15(14)18-13-9-8-12-17-16(2,3)4/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOORHDYOVLCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

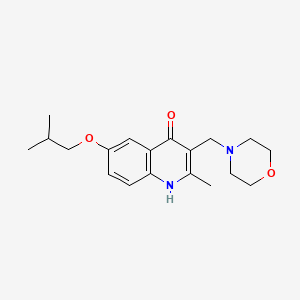
![4-ethoxy-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5195257.png)
![1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5195260.png)
![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)
![6-chloro-2-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5195271.png)
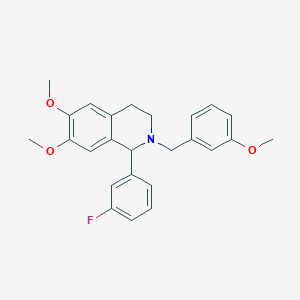
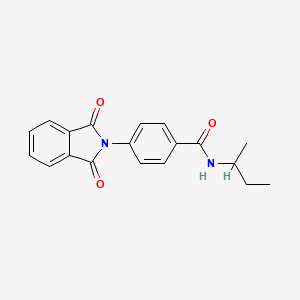

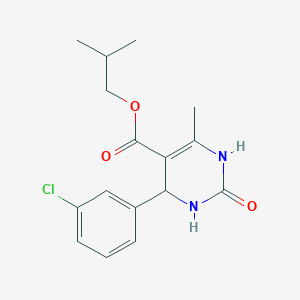
![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
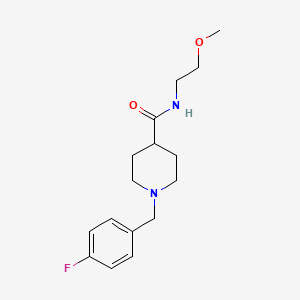
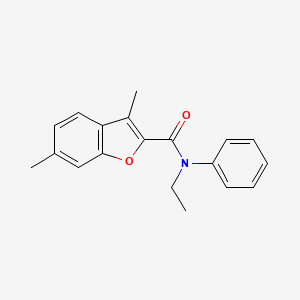
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)